5-Iodo-3-methylpyridin-2-amine
Overview
Description
5-Iodo-3-methylpyridin-2-amine is a useful research compound. Its molecular formula is C6H7IN2 and its molecular weight is 234.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Palladium-Catalyzed Aminocarbonylation
One significant application of 5-Iodo-3-methylpyridin-2-amine derivatives is in palladium-catalyzed aminocarbonylation reactions. These reactions are crucial for the functionalization of heterocyclic compounds, allowing for the synthesis of various amides and nicotinamide analogs with potential biological importance. For instance, aminocarbonylation of iodopyridine compounds using primary and secondary amines, including amino acid methyl esters, leads to the formation of N-substituted nicotinamides and 3-pyridyl-glyoxylamides. These compounds are of interest due to their potential biological activities (Takács, A., Jakab, B., Petz, A., & Kollár, L., 2007; Takács, A., Czompa, A., Krajsovszky, G., Mátyus, P., & Kollár, L., 2012).
Halogen Bonding in Biological Activities
The halogen bonding interactions of 5-iodo derivatives have been studied for their role in biological activities. For example, research into the binding mode of 5-iodo-1,2,3-triazole derivatives with enzymes and proteins has shown that these compounds can form significant intermolecular interactions, which are critical for the development of potent inhibitors for various biological targets. This includes the study of halogen bonding between PA-1 ligand (a 5-iodo-1,2,3-triazole derivative) and the pyruvate dehydrogenase complex, offering insights into the optimization of such compounds for enhanced biological activities (He, J., He, H., Cai, M., Zhao, F., & He, H.-X., 2020).
Copper-Catalyzed Selective Amination
Copper-catalyzed selective amination is another pivotal application involving this compound derivatives. This process facilitates the selective introduction of amino groups into specific positions of heterocyclic compounds, which is valuable for creating compounds with targeted properties and potential pharmaceutical applications. Research in this area has demonstrated the efficacy of copper catalysts in promoting selective C-N bond formation with halopyridines, offering an economical and efficient method for synthesizing aminated heterocycles (Roy, S., Paul, B., Mukherjee, A., Kundu, B., & Talukdar, A., 2017).
Reductive Amination for Compound Development
Furthermore, the use of amine borane complexes for reductive aminations represents a crucial application in the synthesis of novel compounds. These reactions are instrumental in creating a wide array of amines from ketones and aldehydes, showcasing the versatility of this compound derivatives in synthetic chemistry and their potential in drug discovery and development (Burkhardt, E. & Coleridge, B. M., 2008).
Safety and Hazards
Future Directions
While specific future directions for 5-Iodo-3-methylpyridin-2-amine are not mentioned in the search results, pyridopyrimidines, which include compounds like this compound, are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .
Properties
IUPAC Name |
5-iodo-3-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHKBDPHSGITFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359329 | |
Record name | 5-Iodo-3-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166266-19-9 | |
Record name | 5-Iodo-3-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-3-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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